N,N-diethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
Overview
Description
N,N-diethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . The compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . The process can be summarized as follows:
Starting Material: 7-amino-4-methylcoumarin.
Reaction with Organic Halides: The amino group of the coumarin reacts with organic halides to form the desired product.
Reaction Conditions: The reaction is usually carried out in dry DMF (dimethylformamide) with TEA (triethylamine) as a base at 70°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N,N-diethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory activities.
Industry: Utilized in the production of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial DNA gyrase, preventing bacterial replication.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases.
Anticoagulant Activity: Inhibits the synthesis of vitamin K-dependent clotting factors.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant with a similar coumarin core.
Dicoumarol: Another anticoagulant derived from coumarin.
Coumarin-3-carboxylic acid: A coumarin derivative with anti-inflammatory properties.
Uniqueness
N,N-diethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
N,N-diethyl-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-23(5-2)20(24)14-26-19-12-11-17-18(16-9-7-6-8-10-16)13-21(25)27-22(17)15(19)3/h6-13H,4-5,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQNFZRPHVUXAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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